

3-Phenoxyphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Phenoxyphenylboronic acid

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An In-depth Technical Guide to **3-Phenoxyphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxyphenylboronic acid is a versatile bifunctional organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a phenoxyphenyl scaffold coupled with a reactive boronic acid group, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of its core chemical and physical properties, outlines a standard laboratory-scale synthesis protocol, explores its primary application in Suzuki-Miyaura coupling, and details essential handling and characterization procedures. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.

Core Compound Identity and Physicochemical Properties

3-Phenoxyphenylboronic acid is a white to off-white crystalline powder at room temperature. Its identity is unequivocally established by its molecular structure, formula, and CAS number.

Molecular Structure and Formula

The fundamental attributes of **3-Phenoxyphenylboronic acid** are its molecular formula and weight.

- Molecular Formula: $C_{12}H_{11}BO_3$ [1][2]
- Molecular Weight: 214.02 g/mol [1][3] (Note: values may appear as 214.03 g/mol depending on the source and isotopic mass considerations) [2][4]
- IUPAC Name: (3-phenoxyphenyl)boronic acid [2]
- CAS Number: 221006-66-2 [1][2]

The structure consists of a central benzene ring substituted with a boronic acid group $[-B(OH)_2]$ and a phenoxy group $(-O-Ph)$ at the meta (1,3) positions.

Physicochemical Data

A summary of the key physical and chemical properties is crucial for experimental design, including solvent selection and reaction temperature.

Property	Value	Source(s)
Melting Point	138-143 °C	[1]
Boiling Point	391.1 ± 44.0 °C (Predicted)	[1]
Density	1.23 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	7.82 ± 0.10 (Predicted)	[1]
Solubility	Slightly soluble in water. Soluble in most polar organic solvents.	[1][5]
Appearance	White to off-white powder	[1]

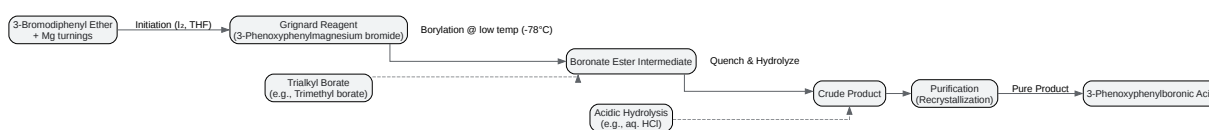
Synthesis and Purification

The synthesis of arylboronic acids, including **3-phenoxyphenylboronic acid**, commonly proceeds through the reaction of an organometallic intermediate with a borate ester, followed

by acidic hydrolysis. The Grignard reaction is a field-proven and reliable method.

Synthetic Workflow: Grignard-Mediated Borylation

This pathway is chosen for its high reliability and scalability. The core logic involves the formation of a highly nucleophilic Grignard reagent from 3-bromodiphenyl ether, which then attacks the electrophilic boron atom of a trialkyl borate.



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Caption: General workflow for the synthesis of **3-Phenoxyphenylboronic acid**.

Detailed Experimental Protocol

Materials:

- 3-Bromodiphenyl ether
- Magnesium turnings
- Iodine (crystal)
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (1 M)

- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

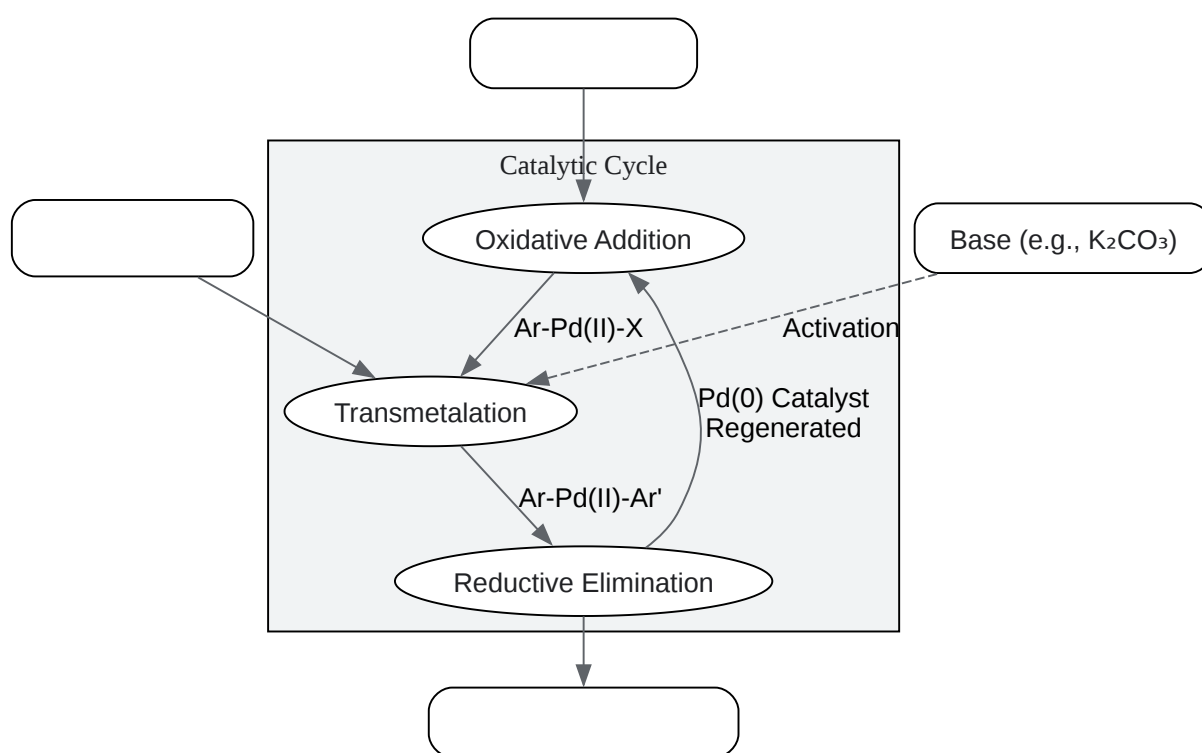
- **Grignard Reagent Formation:** To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add anhydrous THF and a single crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromodiphenyl ether (1.0 equivalent) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
- **Borylation:** Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add trimethyl borate (3.0 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -60 °C.^[6] Stir the mixture at this temperature for 1 hour.
- **Hydrolysis:** Allow the reaction mixture to warm slowly to room temperature over 2 hours. Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid. Stir vigorously for at least 12 hours to ensure complete hydrolysis of the boronate ester.^[6]
- **Workup and Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) to yield pure **3-phenoxyphenylboronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

3-Phenoxyphenylboronic acid is a cornerstone reagent for constructing carbon-carbon bonds, most notably in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed process is fundamental in drug discovery for synthesizing biaryl and substituted aromatic structures.^[5]

Mechanistic Rationale

The Suzuki coupling mechanism is a well-understood catalytic cycle. The choice of this reaction is dictated by its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of coupling partners. The boronic acid does not directly participate; it must first be activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step.^[7]



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Compound

Objective: To couple **3-phenoxyphenylboronic acid** with an aryl bromide (e.g., 4-bromoanisole).

Materials:

- **3-Phenoxyphenylboronic acid** (1.2 equivalents)
- 4-Bromoanisole (1.0 equivalent)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
- Triphenylphosphine [PPh₃] (0.08 equivalents)
- Potassium carbonate (K₂CO₃) (3.0 equivalents)
- Solvent: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

- **Reaction Setup:** To a round-bottom flask, add **3-phenoxyphenylboronic acid**, 4-bromoanisole, and potassium carbonate.
- **Catalyst Preparation:** In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent.
- **Reaction Execution:** Add the dioxane/water solvent mixture to the main flask. Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.
- **Catalyst Addition:** Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.
- **Heating:** Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

- Hazard Statements: May cause skin, eye, and respiratory irritation.[8]
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry, well-closed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8 °C.[1][8] Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), particularly upon prolonged storage or exposure to heat. Storing under inert gas minimizes this degradation.

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